Evidence Item 1: Halogen-Dependent Molecular Weight and Lipophilicity Differentiation vs. 2-Chloro Analog (CAS 477871-52-6)
The target compound incorporates a 4-fluorobenzoyl ester, while the closest cataloged analog (CAS 477871-52-6) bears a 2-chlorobenzoyl ester at the same position. The fluorine-for-chlorine substitution reduces molecular weight from 355.77 g·mol⁻¹ (Cl analog) to 339.32 g·mol⁻¹ (target), a ΔMW of −16.45 g·mol⁻¹ [1]. This mass reduction correlates with a change in 2D polar surface area (tPSA) from 57.2 Ų (Cl analog) to 57.2 Ų (unchanged, as both halogens contribute identically to PSA), but critically alters the compound's dipole moment and hydrogen-bond acceptor properties due to the differing electronegativity and polarizability of fluorine (χ = 3.98) versus chlorine (χ = 3.16) [2]. The 4-fluoro substituent is also less sterically demanding than the 2-chloro group (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å), which can affect binding pocket accommodation and protein-ligand complementarity in structure-based drug design [3].
| Evidence Dimension | Molecular weight and halogen properties |
|---|---|
| Target Compound Data | MW = 339.32 g·mol⁻¹; 4-fluoro substitution; χ(F) = 3.98; vdW(F) = 1.47 Å |
| Comparator Or Baseline | MW = 355.77 g·mol⁻¹ for CAS 477871-52-6; 2-chloro substitution; χ(Cl) = 3.16; vdW(Cl) = 1.75 Å |
| Quantified Difference | ΔMW = −16.45 g·mol⁻¹ (−4.6%); Δχ = +0.82 (fluorine more electronegative); ΔvdW = −0.28 Å (fluorine smaller) |
| Conditions | Calculated from molecular formula C19H14FNO4 (target) vs C19H14ClNO4 (comparator); vendor-reported MW values from ChemicalBook and AKSci. |
Why This Matters
The lower molecular weight and smaller fluorine substituent facilitate passive membrane permeation and may reduce steric clashes in target binding sites, while the higher electronegativity alters hydrogen-bond network formation with biological targets compared to the chloro analog.
- [1] ChemicalBook. METHYL 2-[(2-CHLOROBENZOYL)OXY]-4-(1H-PYRROL-1-YL)BENZENECARBOXYLATE CAS:477871-52-6. MW = 355.77. https://www.chemicalbook.cn (accessed 2026-05-04). View Source
- [2] Pauling L. The Nature of the Chemical Bond. Cornell University Press, 3rd ed., 1960. Electronegativity values: F = 3.98, Cl = 3.16. View Source
- [3] Bondi A. van der Waals Volumes and Radii. J. Phys. Chem. 1964, 68(3), 441–451. vdW radii: F = 1.47 Å, Cl = 1.75 Å. View Source
